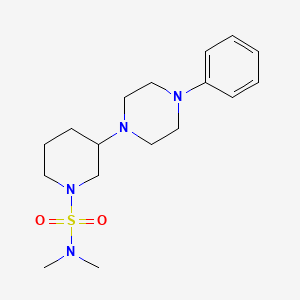![molecular formula C15H21FN2O B6099925 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide, also known as FL-118, is a novel synthetic compound that has been gaining attention in the field of cancer research. It is a potent analgesic and anti-tumor agent with a unique mechanism of action that sets it apart from traditional chemotherapy drugs. In
Mécanisme D'action
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide exerts its anti-tumor effects through multiple mechanisms, including the inhibition of DNA synthesis, activation of the p53 pathway, and induction of oxidative stress. It also targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This compound's analgesic effects are thought to be mediated through the activation of the mu-opioid receptor and inhibition of the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also increases reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis. In animal models, this compound has been shown to reduce pain sensitivity and improve quality of life.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potent anti-tumor activity, unique mechanism of action, and ability to sensitize cancer cells to radiation therapy. However, its low solubility and poor pharmacokinetic properties can limit its effectiveness in vivo.
Orientations Futures
For 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide research include improving its pharmacokinetic properties, exploring its potential as a combination therapy with other anti-cancer agents, and investigating its analgesic effects in human clinical trials.
In conclusion, this compound is a novel synthetic compound with potent anti-tumor and analgesic effects. Its unique mechanism of action and ability to sensitize cancer cells to radiation therapy make it a promising candidate for cancer treatment. Further research is needed to fully understand its efficacy and safety in clinical trials.
Méthodes De Synthèse
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoroacetophenone with methylmagnesium bromide to form 2-(2-fluorophenyl)-1-methylethanol. This intermediate is then converted to the corresponding piperidinecarboxamide through a series of reactions involving acylation and cyclization.
Applications De Recherche Scientifique
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to radiation therapy. This compound has also demonstrated potent analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHURPXJFTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B6099853.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6099858.png)
![N-[4-(5-amino-4-chloro-1H-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B6099860.png)
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)

![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)
